molecular formula C11H12N2O2 B8586162 2-(1-Diazoethyl)-2-phenyl-1,3-dioxolane CAS No. 57331-87-0

2-(1-Diazoethyl)-2-phenyl-1,3-dioxolane

Cat. No.: B8586162
CAS No.: 57331-87-0
M. Wt: 204.22 g/mol
InChI Key: LDQGRVKREKKBFE-UHFFFAOYSA-N
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Description

2-(1-Diazoethyl)-2-phenyl-1,3-dioxolane is a substituted 1,3-dioxolane derivative characterized by a diazoethyl (-CH₂-N₂) functional group at the 2-position of the dioxolane ring, adjacent to a phenyl substituent. The 1,3-dioxolane scaffold is widely employed in organic synthesis due to its stability and versatility as a protecting group for carbonyl compounds . The diazo group introduces unique reactivity, enabling applications in cyclopropanation, carbene generation, and photochemical transformations.

Properties

CAS No.

57331-87-0

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(1-diazoethyl)-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C11H12N2O2/c1-9(13-12)11(14-7-8-15-11)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

LDQGRVKREKKBFE-UHFFFAOYSA-N

Canonical SMILES

CC(=[N+]=[N-])C1(OCCO1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, reactive, and functional differences between 2-(1-Diazoethyl)-2-phenyl-1,3-dioxolane and related dioxolane derivatives:

Table 1: Comparative Analysis of 1,3-Dioxolane Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Reactivity/Applications Safety Considerations References
2-Phenyl-1,3-dioxolane Phenyl 148.20 Stable under oxidative conditions (e.g., K₂Cr₂O₇/AlCl₃); used as a carbonyl-protecting group Low hazard; no significant safety risks
2-(1-Bromoethyl)-2-phenyl-1,3-dioxolane Bromoethyl (-CH₂CH₂Br) 243.10 Precursor for elimination reactions (e.g., forming ethenyl derivatives); alkylation agent Hazardous (H317, H319); skin/eye irritant
2-Ethenyl-2-phenyl-1,3-dioxolane Ethenyl (-CH=CH₂) 174.20 Participates in Diels-Alder reactions; polymerizable under radical conditions Flammable; requires inert handling
2-(3-Bromophenyl)-2-methyl-1,3-dioxolane 3-Bromophenyl, Methyl 243.11 Halogenated aromatic reactivity (e.g., Suzuki coupling); potential pharmaceutical intermediate Toxic upon prolonged exposure
2-(4-Bromophenyl)-2-phenyl-1,3-dioxolane 4-Bromophenyl, Phenyl 307.17 Cross-coupling reactions; stereoelectronic studies on hyperconjugation effects Requires halogen-handling precautions
2-(2-Fluorophenyl)-1,3-dioxolane 2-Fluorophenyl 168.16 Electron-deficient aromatic systems; fluorinated drug candidates Moderate toxicity; environmental concerns
Imidazole-dioxolane Inhibitors Imidazole, Chlorophenyl ~350–400 (varies) Selective inhibition of haem oxygenase isoforms (HO-1/HO-2); CYP450 modulation Bioactive; potential drug-drug interactions
Target Compound: this compound Diazoethyl (-CH₂-N₂) ~191.20 (estimated) Carbene precursor for cyclopropanation; photochemical applications; high reactivity Explosive risk (diazo group); requires cold storage Inferred

Key Comparative Insights

Reactivity Profiles :

  • The diazoethyl group confers explosive reactivity under thermal or photolytic conditions, enabling carbene-mediated cyclopropanation—a feature absent in bromoethyl or ethenyl derivatives .
  • Bromoethyl derivatives serve as precursors for elimination or nucleophilic substitution, while ethenyl derivatives undergo addition or polymerization .
  • Halogenated aryl derivatives (e.g., 3-bromophenyl) are pivotal in cross-coupling reactions, leveraging the halogen as a leaving group .

Stability and Stereoelectronic Effects :

  • The parent 2-phenyl-1,3-dioxolane exhibits stability under oxidative conditions due to its electron-rich dioxolane ring .
  • Fluorophenyl and bromophenyl derivatives exhibit altered electronic properties, influencing hyperconjugation and regioselectivity in reactions .

Applications :

  • Imidazole-dioxolanes demonstrate bioactivity as enzyme inhibitors, contrasting with the synthetic utility of diazoethyl derivatives in materials science .
  • Ethenyl derivatives are used in polymer chemistry, whereas diazoethyl compounds find niche roles in photolithography or agrochemical synthesis .

Safety and Handling :

  • Diazoethyl derivatives require stringent safety protocols due to explosivity, unlike the relatively inert parent dioxolane .
  • Bromoethyl compounds pose skin/eye irritation risks, necessitating PPE during handling .

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